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Compound of Interest

Compound Name: Dioctyl azelate

Cat. No.: B1606771

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials is a critical aspect of designing and developing safe and
effective medical devices. Plasticizers, essential for imparting flexibility to polymers like
polyvinyl chloride (PVC), are a key component class that requires rigorous biocompatibility
assessment. This guide provides a comprehensive comparison of dioctyl azelate (DOA) with
other common plasticizers used in the medical field, supported by experimental data and
detailed methodologies.

Executive Summary

Dioctyl azelate, a non-phthalate plasticizer, is gaining attention as a potential alternative to
traditional plasticizers like Di(2-ethylhexyl) phthalate (DEHP), which has faced scrutiny due to
toxicological concerns. This guide evaluates the biocompatibility of DOA by comparing its
performance in key preclinical assessments—cytotoxicity, hemocompatibility, and in vivo
toxicity—against established and alternative plasticizers such as DEHP, Tris(2-ethylhexyl)
trimellitate (TOTM), and Acetyl tributyl citrate (ATBC). While direct, comprehensive
biocompatibility data for DOA in medical applications is still emerging, existing toxicological
information and comparative studies of related plasticizers provide valuable insights into its
potential as a safer alternative.

Data Presentation: A Comparative Analysis of
Plasticizer Biocompatibility
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The following tables summarize the available quantitative data for the in vitro biocompatibility of
various plasticizers. It is important to note that direct comparative studies including dioctyl

azelate are limited.

Table 1: In Vitro Cytotoxicity of Plasticizers on L929 Murine Fibroblasts (ISO 10993-5)

Concentration

Plasticizer Cell Viability (%) Cytotoxic Effect
(mg/mL)

Dioctyl Azelate (DOA) Data Not Available Data Not Available Data Not Available

DEHP 0.1 < 70% Yes[1]

TOTM 0.1 > 70% No[1]

DINCH 0.1 <70% Yes[1]

DEHA 0.1 > 70% No[1]

Note: A reduction in cell viability by more than 30% is considered a cytotoxic effect.

Table 2: In Vitro Hemocompatibility - Hemolysis (ASTM F756)

. . .. . Hemolytic
Plasticizer Test Condition Hemolysis (%)
Category
Dioctyl Azelate (DOA)  Data Not Available Data Not Available Data Not Available
DEHP-plasticized ) ] Often higher than
Variable Variable ]
PVC alternatives
DINCH-plasticized )
Storage Day 35 0.297-0.342 Non-hemolytic

PVvC

Note: Hemolysis rates below 2% are generally considered non-hemolytic. Data for specific
plasticizers is often presented in the context of the final material formulation.

Table 3: In Vivo Acute Systemic Toxicity

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1606771?utm_src=pdf-body
https://www.benchchem.com/product/b1606771?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28129623/
https://pubmed.ncbi.nlm.nih.gov/28129623/
https://pubmed.ncbi.nlm.nih.gov/28129623/
https://pubmed.ncbi.nlm.nih.gov/28129623/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

. . ) Route of
Plasticizer Animal Model o . LD50
Administration
Dioctyl Azelate (DOA) Rat Oral 9,860 mg/kg
DEHP Rat Oral ~30,000 mg/kg

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies.
The following are protocols for the key experiments cited in this guide.

ISO 10993-5: In Vitro Cytotoxicity - MTT Assay

1. Principle: This assay quantitatively assesses cell viability by measuring the metabolic activity
of mitochondrial succinate dehydrogenase in living cells. This enzyme reduces the yellow
tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple
formazan product. The amount of formazan produced is proportional to the number of viable
cells.

2. Materials:

e 1929 mouse fibroblast cell line

e Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
e MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

 |sopropanol

o 96-well cell culture plates

» Test material (plasticizer) and control materials (negative and positive controls)

3. Procedure:

» Extraction: Prepare extracts of the test and control materials in DMEM with 10% FBS
according to ISO 10993-12. Typically, a surface area to volume ratio of 3 cm2/mL is used,
and extraction is carried out at 37°C for 24 hours.

o Cell Seeding: Seed L929 cells into 96-well plates at a density that will result in a sub-
confluent monolayer after 24 hours of incubation.
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o Exposure: After 24 hours, replace the culture medium with the prepared extracts of the test
material, negative control, and positive control. Incubate for a further 24 hours.

o MTT Addition: Remove the extracts and add 50 pL of MTT solution to each well. Incubate for
2-4 hours at 37°C, allowing viable cells to metabolize the MTT.

e Formazan Solubilization: Remove the MTT solution and add 100 uL of isopropanol to each
well to dissolve the formazan crystals.

o Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate
reader.

» Calculation: Calculate cell viability as a percentage of the negative control. A reduction in cell
viability of more than 30% is considered a cytotoxic effect.

ASTM F756: In Vitro Hemocompatibility - Hemolysis
Assay (Direct Contact Method)

1. Principle: This method determines the hemolytic potential of a material by directly exposing it
to a suspension of red blood cells and measuring the amount of hemoglobin released.

2. Materials:

e Fresh human or rabbit blood with anticoagulant (e.g., citrate)

o Phosphate-buffered saline (PBS)

» Drabkin's reagent (for hemoglobin measurement)

o Test material and control materials (positive and negative controls)
e Spectrophotometer

3. Procedure:

o Blood Preparation: Prepare a diluted blood suspension by mixing whole blood with PBS.

 Incubation: Place the test material, positive control, and negative control in separate tubes.
Add the diluted blood suspension to each tube. A tube with only the blood suspension and
PBS serves as a blank. Incubate all tubes at 37°C for a specified time (e.g., 4 hours) with
gentle agitation.

o Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.

e Hemoglobin Measurement: Carefully collect the supernatant and mix it with Drabkin's
reagent. Measure the absorbance of the resulting solution at 540 nm using a
spectrophotometer.

 Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis
= [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive
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control - Absorbance of negative control)] x 100. Materials are categorized based on their
hemolytic index (e.g., <2% is non-hemolytic).

ISO 10993-4: Platelet Activation Assay (Flow Cytometry
Method)

1. Principle: This assay evaluates the potential of a material to induce platelet activation by
measuring the expression of activation markers, such as P-selectin (CD62P), on the platelet
surface using flow cytometry.

2. Materials:

e Fresh human whole blood or platelet-rich plasma (PRP)

o Fluorescently labeled antibodies against platelet-specific markers (e.g., CD41 or CD61) and
activation markers (e.g., CD62P)

» Platelet agonists (e.g., ADP, thrombin) as positive controls

e Flow cytometer

3. Procedure:

 Incubation: Incubate whole blood or PRP with the test material, a negative control, and a
positive control (platelet agonist) for a defined period at 37°C.

e Antibody Staining: Add the fluorescently labeled antibodies to the samples and incubate in
the dark to allow for antibody binding to the platelet surface markers.

» Fixation: Fix the samples with a suitable fixative (e.g., paraformaldehyde) to stop the reaction
and preserve the cell staining.

o Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Identify the platelet
population based on their light scatter properties and expression of platelet-specific markers.

o Data Analysis: Quantify the percentage of platelets expressing the activation marker (e.g.,
CD62P-positive platelets) in each sample. An increased expression of activation markers
compared to the negative control indicates material-induced platelet activation.

Mandatory Visualizations
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Caption: Experimental workflow for assessing the biocompatibility of a medical device
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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